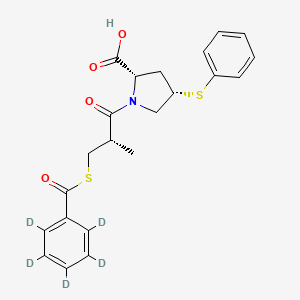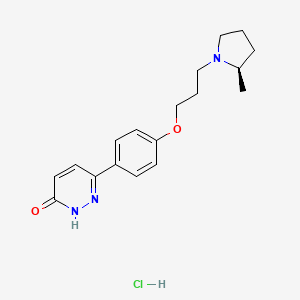
Irdabisant hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinone ring.
Substitution reactions: Various substituents are introduced to the pyridazinone core through substitution reactions, often involving halogenated intermediates.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Irdabisant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific substituents on the pyridazinone ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated intermediates and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .
科学的研究の応用
Irdabisant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine H3 receptor interactions and inverse agonism.
Biology: Investigated for its effects on cognitive functions and wakefulness in animal models.
Medicine: Potential therapeutic applications in treating cognitive impairments and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting histamine H3 receptors
作用機序
Irdabisant hydrochloride exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is primarily found in the central nervous system and plays a role in regulating neurotransmitter release. By binding to the histamine H3 receptor, this compound inhibits its activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine. This results in enhanced cognitive function and wakefulness .
類似化合物との比較
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist with similar cognitive-enhancing and wake-promoting properties.
ABT-239: A potent histamine H3 receptor antagonist with high affinity for the receptor.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine-related functions.
Uniqueness
Irdabisant hydrochloride stands out due to its high selectivity and affinity for the histamine H3 receptor, as well as its ability to penetrate the blood-brain barrier effectively. This makes it a valuable compound for research in cognitive enhancement and potential therapeutic applications .
特性
CAS番号 |
1005398-61-7 |
|---|---|
分子式 |
C18H24ClN3O2 |
分子量 |
349.9 g/mol |
IUPAC名 |
3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1 |
InChIキー |
WJUJICMNSMPLLG-PFEQFJNWSA-N |
異性体SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
正規SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



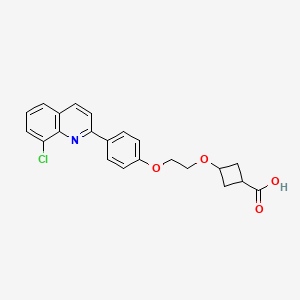
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
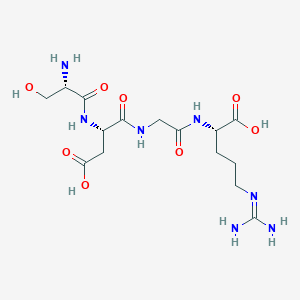
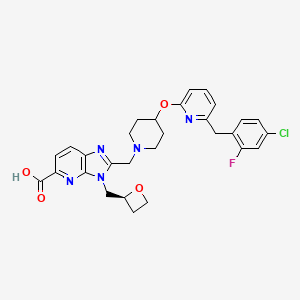
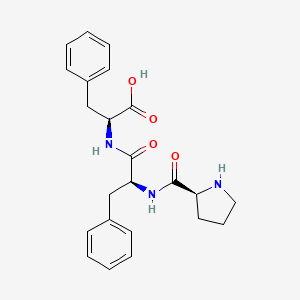


![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
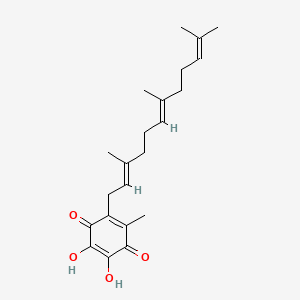
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
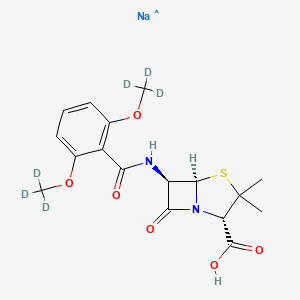
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
